Heptyl 2-methylpentanoate Heptyl 2-methylpentanoate
Brand Name: Vulcanchem
CAS No.: 6640-74-0
VCID: VC19705199
InChI: InChI=1S/C13H26O2/c1-4-6-7-8-9-11-15-13(14)12(3)10-5-2/h12H,4-11H2,1-3H3
SMILES:
Molecular Formula: C13H26O2
Molecular Weight: 214.34 g/mol

Heptyl 2-methylpentanoate

CAS No.: 6640-74-0

Cat. No.: VC19705199

Molecular Formula: C13H26O2

Molecular Weight: 214.34 g/mol

* For research use only. Not for human or veterinary use.

Heptyl 2-methylpentanoate - 6640-74-0

Specification

CAS No. 6640-74-0
Molecular Formula C13H26O2
Molecular Weight 214.34 g/mol
IUPAC Name heptyl 2-methylpentanoate
Standard InChI InChI=1S/C13H26O2/c1-4-6-7-8-9-11-15-13(14)12(3)10-5-2/h12H,4-11H2,1-3H3
Standard InChI Key GGGDUESNMWPZRK-UHFFFAOYSA-N
Canonical SMILES CCCCCCCOC(=O)C(C)CCC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

Heptyl 2-methylpentanoate (C₁₃H₂₆O₂) consists of a 2-methylpentanoic acid moiety esterified with heptanol. Key structural identifiers include:

  • IUPAC Name: Heptyl 2-methylpentanoate

  • SMILES: O=C(OCCCCCCC)C(C)CCC

  • InChIKey: GGGDUESNMWPZRK-UHFFFAOYSA-N

Physical Properties

PropertyValueSource
Density (25°C)0.867 g/cm³
Boiling Point248.9°C at 760 mmHg
Refractive Index1.431
Flash Point104.7°C
Molar Volume247.3 cm³/mol

The compound’s low polarity and high branching confer exceptional miscibility with nonpolar solvents and hydrofluorocarbon refrigerants, making it ideal for lubrication applications .

Synthesis and Optimization

Catalytic Hydrogenation

A high-yield route involves iridium-catalyzed asymmetric hydrogenation of α,β-unsaturated esters. For example, Li et al. achieved 96% enantiomeric excess (ee) using [(D)*Ir(1,4-cyclooctadiene)] in dichloromethane under inert conditions . This method emphasizes selectivity and scalability, though cost barriers remain due to precious metal catalysts.

Enzymatic Esterification

Recent advances employ immobilized lipases (e.g., Candida antarctica Lipase B) for solvent-free synthesis. A study by Zhang et al. demonstrated 92.6% purity for decane-1,10-diyl bis(2-methylpentanoate) at 80°C using Lipozyme®435, highlighting energy efficiency and alignment with green chemistry principles .

Industrial-Scale Production

Patent US6667285 details the esterification of 2-methylpentanoic acid with heptanol using acid catalysts (e.g., sulfuric acid) under reflux, yielding >95% purity after distillation . Process optimization focuses on:

  • Temperature control (80–120°C)

  • Stoichiometric excess of acid (20–30%) to drive equilibrium

Industrial Applications

Lubricants and Hydraulic Fluids

Heptyl 2-methylpentanoate’s hydrolytic stability and low viscosity index (210) make it a candidate for refrigerator lubricants. Blends with polyol esters reduce wear in hydrofluorocarbon-based systems . Key advantages include:

  • Thermal Stability: Minimal degradation at >200°C

  • Miscibility: Compatible with R-134a and R-410A refrigerants

Biolubricants

Enzymatically synthesized derivatives exhibit biodegradability and low ecotoxicity. A 2025 study reported a viscosity index of 210 for decane-1,10-diyl bis(2-methylpentanoate), outperforming petroleum-based alternatives in extreme temperatures .

Flavor and Fragrance Industry

Hexyl and heptyl esters of 2-methylpentanoate contribute fruity and floral notes. PubChem data note its presence in Capsicum annuum (pepper) extracts, though concentrations are trace .

Analytical Characterization

Spectroscopic Methods

  • GC-MS: Retention time ≈12.4 min (HP-5 column); characteristic m/z 214 [M+H]+

  • NMR: ¹H NMR (CDCl₃) δ 0.88 (t, 3H), 1.26 (m, 10H), 1.55 (m, 2H), 2.28 (m, 1H), 4.05 (t, 2H)

Quality Control

Industrial specifications mandate:

  • Purity ≥95% (GC)

  • Acid value ≤0.1 mg KOH/g

Future Directions

  • Toxicological Studies: Acute oral/dermal toxicity assays (OECD 423/404).

  • Biodegradation Pathways: Aerobic/anaerobic mineralization studies per OECD 301.

  • Process Intensification: Continuous-flow systems to enhance enzymatic synthesis yields .

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